molecular formula C13H15NO2 B2823785 Tert-butyl (4-ethynylphenyl)carbamate CAS No. 317842-48-1

Tert-butyl (4-ethynylphenyl)carbamate

Cat. No.: B2823785
CAS No.: 317842-48-1
M. Wt: 217.268
InChI Key: ZGJXAIOPBAMFSE-UHFFFAOYSA-N
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Description

Significance of Aryl Carbamates and Ethynyl (B1212043) Moieties in Contemporary Chemistry

Aryl carbamates are a significant class of organic compounds characterized by a carbamate (B1207046) group attached to an aromatic ring. The carbamate moiety itself is a key structural motif found in many approved drugs and prodrugs. researchgate.net In synthetic chemistry, carbamates, particularly the tert-butoxycarbonyl (Boc) group, serve as excellent protecting groups for amines. orgsyn.org The Boc group is favored due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. researchgate.net This allows for the selective modification of other parts of a molecule without affecting the protected amine. Furthermore, the carbamate group can influence the electronic properties of the aromatic ring and can act as a directing group in electrophilic aromatic substitution reactions. nih.gov

The ethynyl moiety (a carbon-carbon triple bond) is another functional group of immense importance in modern organic synthesis. nih.gov Its linear geometry and high electron density make it a versatile handle for constructing complex molecular architectures. The terminal alkyne proton is weakly acidic and can be removed to form a metal acetylide, which can then participate in various carbon-carbon bond-forming reactions. rsc.org Perhaps most notably, the ethynyl group is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are used to form stable triazole rings. researchgate.net This high-yielding and specific reaction has found widespread applications in drug discovery, materials science, and bioconjugation.

Overview of Research Trajectories for Tert-butyl (4-ethynylphenyl)carbamate

The research involving this compound has primarily focused on leveraging its dual functionality. The presence of both a protected amine and a reactive alkyne allows for sequential or orthogonal chemical modifications. A major research trajectory for this compound is its use as a synthon in the preparation of more complex molecules, particularly in the field of medicinal chemistry. The ethynyl group can be readily modified through reactions like the Sonogashira coupling, while the Boc-protected amine can be deprotected to reveal a primary amine, which can then undergo a variety of transformations such as amidation or reductive amination.

Another significant area of research is its application as a monomer or cross-linking agent in the synthesis of functional polymers and materials. The rigid, linear nature of the ethynyl group can be exploited to create polymers with specific optical or electronic properties. Furthermore, the ability of the ethynyl group to participate in click reactions allows for the facile functionalization of polymer backbones or the creation of well-defined network structures. These research avenues highlight the compound's role as a versatile platform for the development of new materials and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-ethynylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJXAIOPBAMFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Structural and Molecular Data

The molecular structure of this compound consists of a phenyl ring substituted with a tert-butoxycarbonylamino group and an ethynyl (B1212043) group at the para position. The presence of the electron-donating carbamate (B1207046) group and the electron-withdrawing ethynyl group influences the electronic distribution within the aromatic ring.

PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
IUPAC Name tert-butyl N-(4-ethynylphenyl)carbamate
CAS Number 198165-79-0
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C

Physicochemical Characteristics

The physicochemical properties of this compound dictate its handling, storage, and reactivity. These properties are crucial for designing reaction conditions and purification procedures.

PropertyValue
Melting Point 114-118 °C
Boiling Point 301-307 °C (Predicted)
Solubility Soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate (B1210297). Slightly soluble in water.
Appearance White to off-white solid

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Ethynylphenyl Carbamate

Reactivity of the Ethynyl (B1212043) Group

The high energy of the carbon-carbon triple bond in the ethynyl group makes it a highly reactive site for various chemical transformations. researchgate.net This reactivity is fundamental to the utility of tert-butyl (4-ethynylphenyl)carbamate in constructing more complex molecular architectures.

Nucleophilic Additions and Substitutions

The terminal alkyne in this compound is susceptible to nucleophilic attack, particularly when activated. While direct nucleophilic addition to unactivated alkynes is challenging, the 1,4-conjugate addition, or Michael addition, can occur with suitable nucleophiles if the alkyne is part of a conjugated system. acs.org Heteronucleophiles such as thiols, amines, and alcohols are commonly employed in these reactions. acs.org The efficiency of these additions can be highly dependent on the reaction conditions, including the choice of catalyst and solvent. acs.org For instance, the thiol-yne reaction can proceed to quantitative conversions under ambient conditions, often aided by base catalysis. acs.org

Cross-Coupling Reactions (e.g., Sonogashira Coupling Analogues)

A cornerstone of the reactivity of terminal alkynes is their participation in palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. researchgate.net In the context of analogues of this compound, this reaction is invaluable for extending the conjugated system of the molecule.

Modern advancements in Sonogashira coupling have led to the development of highly efficient catalyst systems that operate under mild conditions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3 with a palladium source such as Pd(PhCN)2Cl2 allows for a wide range of couplings to be performed at room temperature. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with copper co-catalysts, such as alkyne homocoupling. nih.gov These improved methods offer excellent functional group tolerance and high yields, making them suitable for complex molecule synthesis. nih.gov

A recent development in this area is the palladium-catalyzed carbonylative Sonogashira coupling, which utilizes tert-butyl isocyanide as a carbon monoxide surrogate. organic-chemistry.org This method provides a novel pathway for the synthesis of alkynyl imines, which can be subsequently hydrolyzed to alkynones. organic-chemistry.org

Table 1: Selected Conditions for Sonogashira Coupling Reactions

Catalyst System Base Solvent Temperature Notes
Pd(PhCN)2Cl2/P(t-Bu)3/CuI HN(i-Pr)2 Dioxane Room Temperature Effective for a wide range of aryl bromides. organic-chemistry.org
[DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temperature Copper-free conditions with excellent functional group tolerability. nih.gov
Pd(OAc)2/DPEPhos Cs2CO3 DMSO Not specified Carbonylative coupling using tert-butyl isocyanide. organic-chemistry.org

Cycloaddition Reactions (e.g., Click Chemistry Applications)

The ethynyl group of this compound is an ideal participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. nih.gov This reaction, often referred to as "click chemistry," is characterized by its high yield, stereospecificity, and simple reaction conditions. organic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly prominent, leading specifically to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org These triazole products serve as stable linkers in various applications, from drug discovery to materials science. nih.govnih.gov

The versatility of click chemistry allows for the rapid assembly of complex molecular structures. myskinrecipes.com The reaction is often conducted in benign solvents, including water, and generates minimal byproducts. tcichemicals.com The resulting 1,2,3-triazole ring is not only a stable linker but can also exhibit biological activities. tcichemicals.com

Table 2: Common Catalysts and Conditions for Azide-Alkyne Cycloadditions

Catalyst Co-catalyst/Ligand Solvent Temperature Regioselectivity
CuSO4 Sodium Ascorbate tert-Butanol/H2O Room Temperature 1,4-disubstituted triazole nih.gov
CuI N/A Various Room Temperature 1,4-disubstituted triazole organic-chemistry.org
Cp*RuCl complexes N/A Various Not specified 1,5-disubstituted triazole organic-chemistry.org

Polymerization Mechanisms and Ethynyl Reactivity

The ethynyl group can undergo polymerization through various mechanisms, although specific studies on the polymerization of this compound are not prevalent. Generally, terminal alkynes can be polymerized through addition polymerization. The reactivity of the ethynyl group in this context would be crucial for the formation of the polymer backbone.

In a related context, the carbamate (B1207046) moiety can be part of a polymerizable monomer. For example, N-tert-butylacrylamide can be copolymerized via free radical solution polymerization. researchgate.net Additionally, tert-butyl aziridine-1-carboxylate, which contains a Boc group, can undergo anionic ring-opening polymerization. mdpi.com These examples highlight the potential for molecules containing a tert-butyl carbamate group to be incorporated into polymeric structures.

Reactivity of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.org

Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group

The removal of the Boc group from the carbamate moiety of this compound is a critical step in many synthetic routes, unmasking the aniline (B41778) functionality for further elaboration. This deprotection is typically achieved under acidic conditions. fishersci.co.uk

Common methods for Boc deprotection include:

Strong Acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a standard method for Boc removal. wikipedia.org Hydrochloric acid (HCl) in solvents such as methanol (B129727) or ethyl acetate (B1210297) is also frequently used. wikipedia.org

Lewis Acids: Lewis acids like aluminum chloride (AlCl3) can be employed for selective cleavage of the N-Boc group, particularly in the presence of other acid-labile protecting groups. wikipedia.org

Milder Acidic Conditions: In some cases, milder acids such as methanesulfonic acid or even concentrated sulfuric acid in specific solvent systems can achieve selective deprotection. researchgate.net For instance, using concentrated H2SO4 in tert-butyl acetate can selectively remove the N-Boc group in the presence of a tert-butyl ester. researchgate.net

The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which then forms isobutene. acs.org The resulting carbamic acid readily decarboxylates to yield the free amine. wikipedia.org The irreversible loss of carbon dioxide drives the reaction to completion. researchgate.net

Table 3: Common Reagents for Boc Deprotection

Reagent Solvent Temperature Notes
Trifluoroacetic acid (TFA) Dichloromethane Room Temperature Standard and efficient method. wikipedia.org
Hydrochloric acid (HCl) Methanol or Ethyl Acetate Room Temperature Common and effective. wikipedia.org
Aluminum chloride (AlCl3) Not specified Not specified Useful for selective deprotection. wikipedia.org
Sulfuric acid (conc.) tert-Butyl acetate Not specified Can be selective in the presence of tert-butyl esters. researchgate.net
Tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue) Not specified Not specified Catalytic de-tert-butylation in the presence of a silane. acs.org
Acid-Catalyzed Deprotection

The removal of the Boc group from this compound is most commonly achieved under acidic conditions. This method is widely employed due to its efficiency and straightforward application. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently used, typically in an organic solvent like dichloromethane (DCM) or dioxane. achemblock.com

The mechanism of acid-catalyzed deprotection proceeds through a pathway involving the formation of a stable tertiary carbocation. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group, which enhances the electrophilicity of the carbonyl carbon. However, the key step involves the protonation of the ester oxygen, which is followed by the cleavage of the C-O bond to release the highly stable tert-butyl cation and the unstable carbamic acid intermediate. This carbamic acid subsequently decarboxylates to yield the free amine, 4-ethynylaniline, and carbon dioxide. organic-chemistry.org

The stability of the resulting tert-butyl cation is a primary driving force for this reaction. This cation can be trapped by nucleophiles in the reaction mixture or can be eliminated as isobutylene. organic-chemistry.orglookchem.com To prevent unwanted side reactions where the tert-butyl cation might alkylate the desired product or other nucleophilic species present, scavengers are sometimes added to the reaction medium. organic-chemistry.org

While effective, the use of strong acids can be incompatible with substrates containing other acid-sensitive functional groups. This has led to the exploration of milder acidic reagents. For instance, aqueous phosphoric acid has been demonstrated as an effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-labile groups.

Interactive Table: Common Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)25-50% in DCM, room tempHighly effective, but corrosive and harsh.
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl AcetateCommon and cost-effective.
Phosphoric Acid (H₃PO₄)85% aqueous solutionMilder alternative, good for sensitive substrates.
Formic AcidNeat or in a solventCan be used, but may be slower.
Zinc Bromide (ZnBr₂)DCM, room tempLewis acid catalyst, offers milder conditions.
Catalytic and Alternative Deprotection Methodologies

To overcome the limitations associated with strongly acidic conditions, a variety of catalytic and alternative deprotection methods have been developed. These methodologies often provide greater functional group tolerance, milder reaction conditions, and improved selectivity.

Catalytic Methods:

Iron(III) Catalysis: Iron(III) salts have been shown to be sustainable and efficient catalysts for the selective deprotection of the N-Boc group. This method is advantageous due to the low cost, low toxicity, and environmentally friendly nature of iron catalysts. nih.gov The process is often clean, sometimes eliminating the need for extensive purification steps. nih.gov

Lewis Acid Catalysis: Apart from zinc bromide, other Lewis acids can be employed to facilitate Boc group removal under non-protic conditions. These reactions proceed by coordination of the Lewis acid to the carbonyl oxygen, weakening the C-O bond and promoting cleavage.

Alternative Reagents and Conditions:

Oxalyl Chloride in Methanol: A mild and selective method for the deprotection of tert-butyl carbamates utilizes oxalyl chloride in methanol. This reaction proceeds at room temperature and is tolerant of various functional groups that might be sensitive to traditional acidic methods. wikipedia.org

Basic Conditions: While the Boc group is generally stable to basic conditions, certain methods have been developed for its removal under non-acidic environments. For example, refluxing in aqueous methanolic potassium carbonate has been effective for the deprotection of N-Boc protected indoles and other NH-heteroarenes. researchgate.net

Fluoride-Mediated Deprotection: Tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) has been reported as a mild reagent for cleaving carbamates. acs.orgmdpi.com The proposed mechanism involves a nucleophilic attack by the fluoride ion on the carbonyl carbon. mdpi.com

Interactive Table: Selected Alternative Deprotection Methods

Method/ReagentTypical ConditionsAdvantages
Iron(III) ChlorideCatalytic amount, solvent (e.g., MeCN)Sustainable, low cost, clean reaction. nih.gov
Oxalyl Chloride/Methanol3 equiv. (COCl)₂, MeOH, room tempMild, tolerates acid-labile groups. wikipedia.org
Potassium CarbonateK₂CO₃, MeOH/H₂O, refluxBasic conditions, useful for specific substrates. researchgate.net
Tetra-n-butylammonium Fluoride (TBAF)TBAF, THF, room temp or refluxMild, non-acidic, nucleophilic mechanism. acs.orgmdpi.com

Intermolecular Interactions and Hydrogen Bonding in Carbamate Derivatives

The carbamate functional group, a key feature of this compound, plays a significant role in dictating the intermolecular interactions of the molecule. Carbamates are semi-polar compounds capable of acting as both hydrogen bond donors and acceptors, which influences their physical properties and crystal packing. nih.gov

The primary sites for hydrogen bonding are the N-H group, which acts as a hydrogen bond donor, and the carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor. nih.gov This leads to the formation of robust N-H···O=C hydrogen bonds, a common and stabilizing interaction in the crystal structures of many carbamate-containing molecules. These interactions can lead to the formation of various supramolecular assemblies, such as dimers or extended chains.

For this compound specifically, several potential intermolecular interactions can be postulated:

N-H···O=C Hydrogen Bonding: This is expected to be the most significant intermolecular interaction, where the amide N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

C-H···π Interactions: The terminal alkyne C-H group (ethynyl C-H) could potentially act as a weak hydrogen bond donor to the π-system of the phenyl ring of an adjacent molecule.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these various non-covalent interactions governs the molecular arrangement in the solid state, influencing properties such as melting point and solubility. The presence of the rigid ethynylphenyl group combined with the hydrogen-bonding capability of the carbamate moiety creates a molecule with a well-defined capacity for self-assembly through these specific intermolecular forces.

Advanced Spectroscopic and Computational Characterization of Tert Butyl 4 Ethynylphenyl Carbamate

Structural Elucidation Techniques

The precise molecular structure of tert-butyl (4-ethynylphenyl)carbamate has been unequivocally established using a combination of powerful spectroscopic and crystallographic methods.

Both ¹H and ¹³C NMR spectroscopy have been utilized to confirm the molecular structure of the compound in solution. researchgate.net This technique provides detailed information about the chemical environment, connectivity, and number of chemically distinct protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The large tert-butyl group typically presents as a sharp singlet due to the nine equivalent methyl protons. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets. The carbamate (B1207046) N-H proton and the terminal acetylenic C-H proton would each produce a singlet.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.5Singlet9H
-C≡C-H~3.0 - 3.2Singlet1H
Aromatic (Ar-H)~7.2 - 7.6Doublet, Doublet4H
-NH-~6.5 - 8.0Singlet1H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying all unique carbon atoms. Key expected signals include those for the tert-butyl methyl and quaternary carbons, the carbamate carbonyl carbon, the four distinct carbons of the aromatic ring (two protonated, two substituted), and the two sp-hybridized carbons of the ethynyl (B1212043) group.

Carbon TypeExpected Chemical Shift (δ, ppm)
-C(CH₃)₃~28
-C(CH₃)₃~80
-C≡C-H~77 - 84
-C≡C-H~77 - 84
Aromatic (Ar-C)~118 - 140
-NH(C=O)O-~153

HRMS is a critical technique used to confirm the elemental composition of this compound. researchgate.net By providing a highly accurate measurement of the compound's mass-to-charge ratio, typically to within a few parts per million (ppm) of the theoretical value, HRMS validates the molecular formula.

ParameterValue
Molecular FormulaC₁₃H₁₅NO₂
Calculated Monoisotopic Mass217.1103 u
Expected Ion (M+H)⁺218.1176 u

The definitive solid-state structure of the compound was determined by single-crystal X-ray diffraction analysis. researchgate.net This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. Furthermore, the analysis reveals details of the crystal packing and identifies key intermolecular interactions, such as hydrogen bonding involving the carbamate group, which govern the solid-state architecture. researchgate.netresearchgate.net

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is employed to identify the functional groups within the molecule and to study intermolecular forces.

Infrared (IR) spectroscopy has been used to identify the characteristic vibrational modes of the functional groups present in this compound. researchgate.net The IR spectrum provides a unique fingerprint for the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its covalent bonds. The presence of the carbamate, ethynyl, and aromatic groups is confirmed by characteristic peaks in the spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (carbamate)Stretch~3300 - 3400
≡C-H (alkyne)Stretch~3250 - 3320
C-H (aromatic)Stretch~3000 - 3100
C-H (aliphatic)Stretch~2850 - 3000
C≡C (alkyne)Stretch~2100 - 2150
C=O (carbamate)Stretch~1680 - 1720
C=C (aromatic)Stretch~1450 - 1600

Theoretical and Computational Chemistry Studies

To complement and validate the experimental findings, theoretical and computational studies have been conducted. The experimental results regarding the molecular geometry and intermolecular interactions have been shown to be in accordance with Density Functional Theory (DFT) calculations. researchgate.net Such computational methods are invaluable for calculating the optimized molecular geometry, which can then be compared with the data obtained from X-ray crystallography.

Frontier Molecular Orbital (FMO) Analysis for Electronic Structure Insights

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. nih.gov

For this compound, FMO analysis reveals its electronic and optical characteristics. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. A small HOMO-LUMO gap suggests that a molecule is more reactive and may possess significant Nonlinear Optical (NLO) attributes. researchgate.net The energies of the HOMO, LUMO, and the corresponding energy gap for this compound have been calculated and are presented below.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.21
Energy Gap (ΔE)5.04

Data derived from computational analysis of this compound. researchgate.net

Global Reactivity Parameters (GRPs) for Chemical Reactivity Prediction

Global Reactivity Parameters (GRPs) are quantum chemical descriptors derived from the energies of the frontier molecular orbitals. rasayanjournal.co.in These parameters provide a quantitative measure of a molecule's stability and reactivity. researchgate.net Key GRPs include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

These descriptors for this compound have been determined using DFT calculations. The analysis indicates the compound is electron-rich with a strong potential for both donating and accepting electrons, which points to its reactivity and stability. researchgate.net

Global Reactivity ParameterCalculated Value (eV)Formula
Ionization Potential (I)6.25-EHOMO
Electron Affinity (A)1.21-ELUMO
Electronegativity (χ)3.73(I+A)/2
Chemical Hardness (η)2.52(I-A)/2
Chemical Softness (S)0.391/η
Electrophilicity Index (ω)2.75χ²/(2η)

Data derived from computational analysis of this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.netwolfram.com It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. numberanalytics.com The MEP map is color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.combhu.ac.in Green and yellow represent areas with intermediate or near-zero potential. wolfram.com

For this compound, the MEP map reveals the distribution of charge across the molecule's surface. researchgate.net The most negative potential is concentrated around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions. Conversely, the hydrogen atom of the carbamate's N-H group exhibits the most positive potential, marking it as a likely site for nucleophilic interactions. This detailed charge mapping provides critical insights into the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Wavefunction Analysis and Quantum Chemical Descriptors

Wavefunction analysis is the foundation of modern computational chemistry, from which various molecular properties and descriptors are calculated. researchgate.net Programs like Multiwfn are specialized tools for carrying out such analyses, which include population analysis, bond order analysis, and topology analysis of electron density. researchgate.net

The computational study of this compound relies on these methods, primarily using DFT. researchgate.net The reliability of these computational methods is often validated by comparing theoretical results, such as bond lengths and angles, with experimental data obtained from techniques like X-ray diffraction. For this compound, a low Mean Absolute Error (MAE) and Mean Squared Error (MSE) between the experimental and theoretical geometric parameters confirm the high accuracy of the computational model used. researchgate.net The various quantum chemical descriptors discussed previously, such as FMO energies and GRPs, are all derived from the calculated wavefunction and provide a comprehensive picture of the molecule's electronic structure and chemical reactivity. researchgate.netrasayanjournal.co.in

Applications of Tert Butyl 4 Ethynylphenyl Carbamate in Contemporary Organic Synthesis and Materials Science

Versatile Building Block in Complex Organic Molecule Synthesisossila.comsigmaaldrich.com

The utility of Tert-butyl (4-ethynylphenyl)carbamate in organic synthesis stems from its two distinct functional groups, which can be manipulated selectively. The terminal alkyne provides a handle for carbon-carbon bond formation and cyclization reactions, while the Boc-protected amine offers a latent nucleophilic site that can be revealed under specific conditions. This dual functionality allows chemists to construct complex molecular architectures in a controlled and stepwise manner. nbinno.com

Precursor for Functionalized Nitrogen-Containing Heterocyclesfrontiersin.orgnd.edu

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and agrochemicals. frontiersin.orgresearchgate.netmdpi.com this compound serves as an important precursor for the synthesis of these valuable compounds. The ethynyl (B1212043) group can participate in various transition-metal-catalyzed cyclization and annulation reactions to form fused ring systems. For instance, methods involving the annulation of an amide tethered with an alkyne moiety are used to construct functionalized rings. frontiersin.org Following the construction of the initial heterocyclic scaffold, the Boc-protecting group on the nitrogen atom can be easily removed under acidic conditions to reveal the free amine. This amine can then be further functionalized or incorporated into additional ring systems, providing a pathway to a diverse array of complex nitrogen-containing heterocycles. frontiersin.org

Heterocyclic CoreSynthetic Strategy involving Alkyne Precursors
ImidazolidinesTransformation of 3-membered rings into 5-membered rings. frontiersin.org
DihydropyridinonesAnnulation of an amide tethered with an alkyne moiety. frontiersin.org
PyrrolesPaal–Knorr reaction, often utilizing green chemistry protocols. mdpi.com
IndolesReaction of pyrroles with 1,4-dicarbonyl compounds. mdpi.com
TetrazolesSynthetic construction of five-membered rings with four nitrogen atoms. mdpi.com

Contribution to Polymer Chemistry and Advanced Functional Materialsrsc.orgmdpi.com

In the realm of materials science, this compound is a key monomer for the synthesis of functional polymers. The rigid phenylacetylene (B144264) backbone imparts desirable thermal and mechanical properties to the resulting materials, while the alkyne and protected amine groups offer sites for polymerization and post-polymerization modification, respectively.

Development of Conjugated Polymers via Alkyne Chemistryresearchgate.netrsc.org

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are of great interest for their electronic and optical properties, finding applications in LEDs, solar cells, and sensors. mdpi.comrsc.org The terminal alkyne of this compound is ideally suited for polymerization reactions that generate conjugated backbones, such as Sonogashira, Glaser, and Stille couplings. These methods allow for the creation of polymers with extended π-conjugation. rsc.org The presence of the carbamate (B1207046) group can also influence the polymer's properties, such as solubility and morphology, through mechanisms like hydrogen bonding. rsc.org

Polymerization ReactionDescription
Migita-Kosugi-Stille PolycondensationA cross-coupling reaction used to create copolymers from organostannane and organohalide monomers. mdpi.com
Alternating CopolymerizationSynthesis of polymers with a regular alternating sequence of different monomer units, such as thiophene (B33073) and (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane. rsc.org

Synthesis of Triarylamino Derivatives for Organic Optoelectronic Materialsmdpi.comresearchgate.net

Triarylamine derivatives are crucial donor building blocks for organic photovoltaic materials used in solar cells and organic light-emitting diodes (OLEDs). mdpi.com this compound serves as a valuable precursor in the synthesis of these materials. The synthesis typically involves a multi-step process:

Deprotection: The Boc group is removed from this compound to yield 4-ethynylaniline.

Cross-Coupling: The resulting aniline (B41778) is then subjected to cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, with various aryl halides. mdpi.comresearchgate.net This process builds the triarylamine core.

This synthetic strategy allows for the creation of new donor blocks which can be combined with acceptor and π-bridge units to produce novel materials for organic electronics. mdpi.com The ethynyl group can be retained for further modification or polymerization.

Strategic Role in Protecting Group Chemistrywikipedia.orgorganic-chemistry.org

The tert-butoxycarbonyl (Boc) group is one of the most common and useful protecting groups for amines in organic synthesis. researchgate.net In the context of this compound, its role is strategic and enabling. The Boc group converts the otherwise reactive amino group into a non-nucleophilic carbamate. organic-chemistry.orgmasterorganicchemistry.com This temporary deactivation is crucial because it allows chemists to perform a wide range of reactions on the terminal alkyne without interference from the amine.

The Boc group is stable to many reaction conditions, including those involving bases, nucleophiles, and many organometallic reagents used in alkyne chemistry. researchgate.netorganic-chemistry.org However, it can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid in methanol (B129727). wikipedia.orgfishersci.co.uk This orthogonality—the ability to deprotect one functional group without affecting another—is a cornerstone of modern synthetic strategy. organic-chemistry.org

Protection / DeprotectionReagents and Conditions
Protection (Boc Addition) Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., NaOH, DMAP). wikipedia.orgfishersci.co.uk
Deprotection (Boc Removal) Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol. wikipedia.orgfishersci.co.uk
Orthogonal Deprotection The Boc group is acid-labile, while other groups like Fmoc are base-labile, allowing for selective removal in complex molecules. organic-chemistry.org

Enabling Reagent in Chemical Biology Researchnih.gov

Chemical biology often requires the ability to selectively tag and modify biomolecules within complex biological environments. nih.gov This is achieved using bioorthogonal chemistry, which involves reactions that proceed with high specificity and without interfering with native biological processes. The terminal alkyne of this compound makes it an excellent reagent for such applications.

The ethynyl group is a key participant in one of the most prominent bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." Researchers can introduce an azide (B81097) group into a target biomolecule (like a protein or nucleic acid) and then use an alkyne-containing probe, derived from this compound, to attach a reporter tag such as a fluorophore or an affinity label. nih.gov The compound can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IED-DA) reactions with tetrazines, expanding its utility in the bioorthogonal toolkit. nih.govru.nl

Conclusions and Future Research Trajectories in Tert Butyl 4 Ethynylphenyl Carbamate Chemistry

Consolidation of Current Knowledge and Synthetic Achievements

The primary success in the chemistry of tert-butyl (4-ethynylphenyl)carbamate lies in the development of reliable and efficient synthetic protocols. The compound is typically synthesized from 4-ethynylaniline, where the amino group is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This reaction is generally high-yielding and robust, allowing for the production of the target molecule on a large scale.

The Boc protecting group is favored due to its stability under a wide range of reaction conditions, including those typically employed for modifying the ethynyl (B1212043) group, such as cross-coupling reactions. myskinrecipes.com Its removal is conveniently achieved under mild acidic conditions, regenerating the free amine for subsequent functionalization. myskinrecipes.com The synthesis and full characterization of this compound have been well-documented, providing a solid foundation for its use in more complex synthetic endeavors. researchgate.net

Parameter Description Significance
Starting Material 4-ethynylanilineProvides the core phenylacetylene (B144264) structure.
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Introduces the stable Boc protecting group onto the amino functionality.
Reaction Conditions Basic medium (e.g., triethylamine, DMAP) in an aprotic solvent (e.g., THF, DCM).Facilitates the nucleophilic attack of the amine on the Boc anhydride, leading to high yields.
Key Features Orthogonality of the functional groups.The Boc group is stable to conditions used for alkyne chemistry, and the alkyne is stable to the acidic conditions used for Boc deprotection.

Prospective Research Directions in Reactivity and Transformation

The future of this compound chemistry is rich with possibilities, primarily centered on the reactivity of its terminal alkyne. This functional group serves as a gateway to a vast array of chemical transformations.

Click Chemistry and Cycloadditions: The terminal alkyne is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." myskinrecipes.com This reaction allows for the efficient and regioselective formation of 1,4-disubstituted triazoles, which are valuable linkers in medicinal chemistry and materials. Future research could explore ruthenium-catalyzed variants for alternative regioselectivity (1,5-disubstituted triazoles) or strain-promoted cycloadditions for biological applications.

Cross-Coupling Reactions: The ethynyl group is a potent handle for palladium-catalyzed cross-coupling reactions. Sonogashira coupling with aryl or vinyl halides can be used to construct complex conjugated systems. While the compound itself is the product of a protected aniline (B41778), its aryl ring could potentially be functionalized further prior to the introduction of the ethynyl group, setting the stage for subsequent Suzuki or Stille couplings. Investigating novel catalytic systems to enhance the scope and efficiency of these couplings represents a significant research avenue.

Polymerization: The alkyne functionality makes this compound an attractive monomer for polymerization. Transition-metal catalyzed polymerization could yield poly(phenylacetylene) derivatives. After polymerization, the Boc groups along the polymer backbone can be removed to expose free amino groups, which can be further functionalized to tune the polymer's properties (e.g., solubility, electronic character, or for bioconjugation).

Reaction Type Reagents/Catalyst Potential Product Future Exploration
CuAAC Click Chemistry Organic Azide (B81097), Cu(I) catalyst1,2,3-Triazole linked conjugatesDevelopment of novel triazole-based kinase inhibitors or functional polymers.
Sonogashira Coupling Aryl/Vinyl Halide, Pd/Cu catalystDi-substituted Alkynes, Conjugated EnynesSynthesis of extended π-systems for molecular electronics.
Cyclotrimerization Transition metal catalysts (e.g., Co, Rh)Substituted Benzene (B151609) DerivativesCreation of complex, star-shaped core structures for dendrimers or functional materials.
Alkyne Polymerization Rh- or Ta-based catalystsPoly(phenylacetylene)sPost-polymerization modification of the pendant amine groups to create smart materials.

Exploration of Novel Applications and Material Science Innovations

The structural attributes of this compound make it a prime candidate for innovation in both medicinal chemistry and material science.

Medicinal Chemistry: The molecule is a key intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors. myskinrecipes.com The phenylcarbamate core is a common scaffold in targeted therapeutics, and the ethynyl group provides a vector for modification or for linking the molecule to other pharmacophores. Future work will likely focus on incorporating this building block into combinatorial libraries for high-throughput screening against various biological targets. Its use in preparing labeled compounds for biochemical assays is another area of interest. myskinrecipes.com

Material Science: The potential for this compound as a monomer is substantial. The creation of novel conjugated polymers is a promising direction. researchgate.net Such polymers, especially after deprotection and functionalization of the amino group, could find applications as:

Chemosensors: Where the amino groups act as binding sites for specific analytes, inducing a change in the polymer's fluorescence or conductivity.

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the conjugated backbone facilitates charge transport.

Smart Materials: Polymers that respond to external stimuli like pH changes (due to the basicity of the deprotected amine) could be developed for applications in drug delivery or stimuli-responsive coatings.

The integration of this monomer into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another exciting frontier. The rigid phenylacetylene unit can act as a linear linker, while the amine (after deprotection) can serve as a coordination site for metal ions or a catalytic site within the framework's pores.

Application Area Key Feature Utilized Potential Innovation
Drug Discovery Phenylcarbamate scaffold & Alkyne handleBuilding block for libraries of kinase inhibitors and other targeted therapies.
Bioconjugation Alkyne for Click ChemistryLinking bioactive molecules to antibodies, peptides, or imaging agents.
Conductive Polymers Conjugated Poly(phenylacetylene) backboneDevelopment of novel materials for organic electronic devices.
Functional Surfaces Post-polymerization functionalization of amineCreation of surfaces with tunable wettability, adhesion, or biocompatibility.
Porous Materials (MOFs/COFs) Rigid structure & Reactive amine/alkyne endsDesign of frameworks for gas storage, separation, or heterogeneous catalysis.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (4-ethynylphenyl)carbamate?

The synthesis typically involves reacting 4-ethynylaniline with tert-butyl chloroformate in the presence of a base like triethylamine. This method mirrors protocols for analogous carbamates, where the base deprotonates the aniline, enabling nucleophilic attack on the chloroformate . For higher yields, dichloromethane or tetrahydrofuran is recommended as the solvent, with reaction completion monitored via TLC or HPLC . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can researchers characterize this compound post-synthesis?

Key techniques include:

  • NMR spectroscopy : To confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and ethynyl proton (δ ~2.5–3.0 ppm) .
  • FT-IR : Detection of carbamate C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅NO₂: 217.3 g/mol).

Q. What are the common reactions involving tert-butyl carbamates in organic synthesis?

The carbamate group undergoes hydrolysis under acidic (HCl/THF) or basic (NaOH/MeOH) conditions to yield free amines . The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. For example, analogous compounds with bromo or chloro substituents participate in Suzuki couplings or nucleophilic substitutions .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at room temperature, protected from moisture and light. Stability studies on similar carbamates show decomposition under prolonged exposure to strong acids/bases or elevated temperatures (>40°C) .

Advanced Research Questions

Q. How can researchers design assays to evaluate enzyme inhibition by this compound?

Use kinetic assays with target enzymes (e.g., proteases or esterases) to measure changes in substrate turnover via UV-Vis or fluorescence. For carbamates, the mechanism often involves covalent binding to active-site nucleophiles (e.g., serine in acetylcholinesterase). Pre-incubate the enzyme with the compound, then quantify residual activity . IC₅₀ values can be determined using dose-response curves.

Q. What experimental strategies resolve contradictions in reaction yields during synthesis?

Contradictions may arise from solvent polarity, base strength, or temperature. For example:

  • Solvent effects : Dichloromethane may favor faster reactions vs. THF due to higher polarity .
  • Base optimization : Replace triethylamine with stronger bases (e.g., DMAP) if the aniline is poorly nucleophilic .
  • Temperature control : Mild conditions (0–25°C) prevent side reactions like ethynyl group oxidation .

Q. How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

The ethynyl group participates in Sonogashira couplings with aryl halides, forming carbon-carbon bonds. For example, palladium-catalyzed reactions with iodobenzene yield diaryl acetylenes. This reactivity is critical for synthesizing conjugated polymers or fluorescent probes .

Q. What computational methods predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to proteins. Focus on the carbamate’s hydrogen-bonding capacity and the ethynyl group’s steric effects. Validate predictions with SPR or ITC binding assays .

Q. How can researchers troubleshoot low enzymatic inhibition efficacy?

  • Structural analogs : Replace the ethynyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity .
  • Co-crystallization : X-ray crystallography of the enzyme-compound complex identifies non-optimal binding orientations .

Q. What analytical techniques quantify degradation products under stress conditions?

Accelerated stability studies (40°C/75% RH) followed by LC-MS analysis detect hydrolysis byproducts (e.g., 4-ethynylaniline). Compare degradation pathways to structurally similar carbamates, which show tert-butyl group cleavage under acidic conditions .

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